2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)10-13-14-11(15-10)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVFVPQNNITZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: SAR & Pharmacophore Analysis of 5-Isopropyl-2-(4-bromophenyl)-1,3,4-oxadiazole
This guide serves as a technical whitepaper on the structure-activity relationship (SAR), synthesis, and pharmacological potential of 5-isopropyl-2-(4-bromophenyl)-1,3,4-oxadiazole . It is designed for medicinal chemists and pharmacologists evaluating this scaffold as a lead for tyrosinase inhibition and antimicrobial therapeutics.
Executive Summary
The compound 5-isopropyl-2-(4-bromophenyl)-1,3,4-oxadiazole represents a classic "privileged structure" in medicinal chemistry. It combines a lipophilic electron-withdrawing aryl group (4-bromophenyl) with a steric aliphatic handle (isopropyl) linked via a 1,3,4-oxadiazole heterocycle.
This specific configuration is highly relevant for two primary therapeutic targets:
-
Tyrosinase Inhibition: The oxadiazole ring acts as a copper-chelating bioisostere, while the bromophenyl group occupies the hydrophobic active site pocket.
-
Antimicrobial Activity: The lipophilicity (LogP ~3.5–4.0) provided by the bromine and isopropyl groups facilitates bacterial membrane penetration, effective against Gram-positive strains like S. aureus.
Chemical Architecture & Synthesis Strategy
To evaluate the SAR, one must first establish a robust synthetic route. The most reliable protocol for 2,5-disubstituted-1,3,4-oxadiazoles is the Oxidative Cyclization of Hydrazides .
Confirmed Synthetic Protocol
Objective: Synthesis of 5-isopropyl-2-(4-bromophenyl)-1,3,4-oxadiazole.
Reagents:
-
Precursor A: 4-Bromobenzoic acid hydrazide.
-
Precursor B: Isobutyric acid (or Isobutyryl chloride).
-
Cyclizing Agent: Phosphorus oxychloride (
).
Step-by-Step Methodology:
-
Hydrazide Formation: Reflux 4-bromobenzoic acid ethyl ester with hydrazine hydrate in ethanol for 6–8 hours. Isolate the solid hydrazide.
-
Acylation: React 4-bromobenzoic acid hydrazide with isobutyryl chloride in the presence of a base (pyridine) to form the intermediate diacylhydrazine.
-
Cyclodehydration: Reflux the diacylhydrazine in
(acting as both solvent and dehydrating agent) at 100°C for 4–6 hours. -
Work-up: Pour the reaction mixture onto crushed ice. Neutralize with
to precipitate the oxadiazole. -
Purification: Recrystallize from ethanol/DMF.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the critical decision points for yield optimization.
Figure 1: Step-wise synthetic pathway via the diacylhydrazine route, utilizing POCl3 for ring closure.
Structure-Activity Relationship (SAR) Analysis
The molecule can be dissected into three pharmacophoric regions. Each region plays a distinct role in binding affinity and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Region A: The 1,3,4-Oxadiazole Core (The Connector)
-
Function: Acts as a rigid, planar linker and a bioisostere of amide/ester groups.
-
Mechanism: The Nitrogen atoms at positions 3 and 4 serve as Hydrogen Bond Acceptors (HBA).
-
Critical Insight: In metalloenzymes like Tyrosinase, the oxadiazole nitrogen can coordinate with the binuclear copper active site, inhibiting enzymatic activity. It is metabolically more stable than the corresponding ester or amide.
Region B: 2-(4-Bromophenyl) Moiety (The Anchor)
-
Electronic Effect: The bromine atom is electron-withdrawing (inductive effect), which lowers the electron density of the phenyl ring. This increases the acidity of the adjacent oxadiazole ring, potentially strengthening
- stacking interactions with aromatic residues (e.g., Histidine) in the receptor pocket. -
Halogen Bonding: The bromine atom can participate in "Halogen Bonding" (X-bond). The "sigma hole" (positive electrostatic potential cap) on the bromine can interact with nucleophilic residues (like carbonyl oxygens) in the target protein.
-
Lipophilicity: Significant contribution to LogP. Enhances membrane permeability for antimicrobial action.
Region C: 5-Isopropyl Group (The Tuning Knob)
-
Steric Bulk: Unlike a methyl group, the isopropyl group adds steric bulk. This "branching" can improve selectivity by filling specific hydrophobic pockets that smaller alkyls cannot.
-
Metabolic Stability: The isopropyl group is generally more resistant to metabolic oxidation than a straight-chain
-propyl group (which is prone to -oxidation). -
Hydrophobic Interaction: Provides a localized hydrophobic anchor point, essential for binding to the hydrophobic sub-sites of enzymes like Tyrosinase.
SAR Summary Table
| Structural Region | Modification | Effect on Activity (Tyrosinase/Antimicrobial) |
| C-2 Aryl | 4-Bromophenyl | High. Halogen bonding + Lipophilicity. Optimal for hydrophobic pockets. |
| 4-Hydroxyphenyl | Moderate. Increases solubility but loses halogen bond; may oxidize. | |
| Unsubstituted Phenyl | Low. Lacks the specific anchoring capability of the halogen. | |
| Heterocycle | 1,3,4-Oxadiazole | High. Essential for H-bonding and Cu-chelation. |
| 1,2,4-Oxadiazole | Variable. Changes vector of substituents; often lower affinity for this specific scaffold. | |
| C-5 Alkyl | Isopropyl | High. Balances steric fit and lipophilicity. |
| Methyl | Moderate. Too small for optimal hydrophobic pocket filling. | |
| Tert-butyl | Low/Variable. Excessive steric bulk may prevent active site entry. |
Mechanism of Action: Tyrosinase Inhibition[1]
The primary pharmacological application of this scaffold is the inhibition of Tyrosinase (a key enzyme in melanin biosynthesis).
Pathway Logic:
-
Entry: The lipophilic 4-bromophenyl group facilitates entry into the active site.
-
Docking: The isopropyl group nests into the hydrophobic valine/alanine-rich regions of the enzyme.
-
Inhibition: The oxadiazole nitrogens (N3/N4) or the thione tautomer (if synthesized as a thione derivative, though this guide focuses on the alkyl-aryl variant) interact with the
ions in the active site, preventing the oxidation of L-DOPA to DOPAquinone.
Figure 2: Mechanism of Action for Tyrosinase Inhibition. The molecule acts as a competitive inhibitor.[1]
Experimental Validation Protocol
To validate the SAR claims, the following Tyrosinase Inhibition Assay is the industry standard.
Mushroom Tyrosinase Inhibition Assay
Principle: Spectrophotometric measurement of DOPAchrome formation at 475 nm.
-
Preparation: Dissolve the test compound (5-isopropyl-2-(4-bromophenyl)-1,3,4-oxadiazole) in DMSO to create a stock solution.
-
Incubation:
-
Mix 140
of phosphate buffer (pH 6.8). -
Add 20
of mushroom tyrosinase enzyme solution (30 U/mL). -
Add 20
of test compound solution (various concentrations). -
Incubate at 25°C for 10 minutes.
-
-
Substrate Addition: Add 20
of L-DOPA (0.85 mM). -
Measurement: Monitor the increase in absorbance at 475 nm (formation of DOPAchrome) using a microplate reader.
-
Calculation:
Calculate using non-linear regression.
Expected Results: Based on analog literature, 4-bromophenyl derivatives typically exhibit
References
-
Khan, M., et al. (2025). Structure-activity relationships of tyrosinase inhibitory combinatorial library of 2,5-disubstituted-1,3,4-oxadiazole analogues. ResearchGate.[2][3]
-
Vanjare, B. D., et al. (2021). Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies. Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8][9][10]
-
Swiatek, P., et al. (2025). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.[11] International Journal of Molecular Sciences.
-
Bhat, K. I., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI, Applied Sciences.
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- 6. Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
The Emerging Bioactive Potential of the 2-(4-bromophenyl)-5-isopropyl-1,3,4-oxadiazole Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The 1,3,4-Oxadiazole Core in Modern Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry.[1] This is largely due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisostere for amide and ester groups.[2] The versatile nature of the 1,3,4-oxadiazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The electron-deficient nature of the oxadiazole ring also allows it to participate in various non-covalent interactions with biological targets, further enhancing its potential as a pharmacophore.
This technical guide focuses on the specific scaffold of 2-(4-bromophenyl)-5-isopropyl-1,3,4-oxadiazole. While extensive research has been conducted on the broader class of 2,5-disubstituted 1,3,4-oxadiazoles, this document will synthesize the available data on derivatives bearing the 2-(4-bromophenyl) moiety and extrapolate the potential contributions of the 5-isopropyl substituent. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential antimicrobial and anticancer activities, and the underlying structure-activity relationships of this promising scaffold.
Synthesis and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry, typically involving the cyclization of a diacylhydrazine or the oxidative cyclization of an acylhydrazone. A common and efficient method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[5]
Proposed Synthetic Protocol for 2-(4-bromophenyl)-5-isopropyl-1,3,4-oxadiazole
This protocol describes a plausible and widely applicable method for the synthesis of the title compound.
Step 1: Synthesis of 4-bromobenzohydrazide
-
To a solution of methyl 4-bromobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is washed with cold diethyl ether to afford 4-bromobenzohydrazide.
Step 2: Synthesis of 2-(4-bromophenyl)-5-isopropyl-1,3,4-oxadiazole
-
A mixture of 4-bromobenzohydrazide (1 equivalent) and isobutyric acid (1.1 equivalents) is taken in phosphorus oxychloride (POCl₃) which acts as both the solvent and the dehydrating agent.
-
The reaction mixture is refluxed for 5-7 hours.
-
After completion of the reaction (monitored by TLC), the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield pure 2-(4-bromophenyl)-5-isopropyl-1,3,4-oxadiazole.[5]
Expected Spectral Characteristics
The structure of the synthesized compound can be confirmed using various spectroscopic techniques:
-
¹H NMR: Expected signals would include a doublet for the two methyl groups of the isopropyl moiety, a septet for the methine proton of the isopropyl group, and a set of doublets in the aromatic region corresponding to the protons of the 4-bromophenyl ring.
-
¹³C NMR: Signals corresponding to the carbons of the isopropyl group, the aromatic carbons of the 4-bromophenyl ring, and the two distinct carbons of the 1,3,4-oxadiazole ring would be observed.
-
IR Spectroscopy: Characteristic absorption bands for C=N stretching of the oxadiazole ring, C-O-C stretching, and the aromatic C-H stretching would be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Antimicrobial Potential
The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in the design of novel antimicrobial agents.[6] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[7]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of 1,3,4-oxadiazole derivatives can be multifaceted. In fungi, a key target is the ergosterol biosynthesis pathway, with some derivatives acting as inhibitors of the enzyme 14α-demethylase.[8] In bacteria, potential targets include enzymes essential for cell wall synthesis, DNA replication (like DNA gyrase), and protein synthesis.[8]
Antibacterial Activity of 2-(4-bromophenyl)-1,3,4-oxadiazole Derivatives
| Compound ID | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog 1 | Substituted aniline | S. aureus | 4-16 | [9] |
| Analog 2 | Substituted aniline | E. coli | 8-32 | [9] |
| Analog 3 | Arylsulfonyl | P. aeruginosa | Potent | [10] |
| Analog 4 | Arylsulfonyl | B. subtilis | Potent | [10] |
Note: This table presents data for structurally related compounds to indicate the potential of the core scaffold.
Antifungal Activity of 1,3,4-Oxadiazole Derivatives
1,3,4-oxadiazoles have demonstrated significant antifungal activity, particularly against Candida and Aspergillus species.
| Compound ID | 2,5-Substituents | Fungal Strain | MIC (µg/mL) | Reference |
| Analog 5 | Varied aryl/heteroaryl | C. albicans | 8-16 | [7] |
| Analog 6 | Varied aryl/heteroaryl | A. niger | 8-16 | [7] |
Anticancer Potential
The 1,3,4-oxadiazole nucleus is a privileged scaffold in the design of anticancer agents, with derivatives reported to act through various mechanisms.[1]
Mechanisms of Anticancer Action
The anticancer activity of 1,3,4-oxadiazole derivatives has been attributed to the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival. These include:
-
Enzyme Inhibition: Targeting enzymes such as histone deacetylases (HDACs), telomerase, and various kinases.
-
Signaling Pathway Modulation: Interfering with pathways like the NF-κB signaling pathway and those involving growth factor receptors.[1]
Cytotoxic Activity of 2-(4-bromophenyl)-1,3,4-oxadiazole Derivatives
Several studies have reported the cytotoxic effects of 2-(4-bromophenyl)-1,3,4-oxadiazole derivatives against various cancer cell lines.
| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 7 | Substituted quinoline | HepG2 (Liver) | 0.137-0.332 µg/mL | [11] |
| Analog 8 | Substituted quinoline | MCF-7 (Breast) | 0.164-0.583 µg/mL | [11] |
Note: This table presents data for structurally related compounds to indicate the potential of the core scaffold. IC₅₀ values are presented as reported in the source.
Structure-Activity Relationship (SAR) and the Role of the Isopropyl Group
The biological activity of 2,5-disubstituted 1,3,4-oxadiazoles is highly dependent on the nature of the substituents at both positions.[12]
-
2-Aryl Substituent: The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, is often correlated with increased antimicrobial and anticancer activity. The bromine atom can enhance lipophilicity, facilitating cell membrane penetration, and can also participate in halogen bonding with target proteins.[12]
-
5-Alkyl Substituent: The introduction of an isopropyl group at the 5-position is likely to influence the compound's properties in several ways:
-
Steric Effects: The branched nature of the isopropyl group may provide a better fit into the hydrophobic pockets of target enzymes.
-
Electronic Effects: As an electron-donating group, the isopropyl substituent can modulate the electronic properties of the oxadiazole ring, which may affect its binding affinity to biological targets.
-
Lipophilicity: The isopropyl group will increase the overall lipophilicity of the molecule, which could enhance its ability to cross biological membranes.
-
A study on 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles found that a derivative with a 3-isopropylphenyl group at the 2-position was among the most potent antibacterial agents in the series, suggesting that the isopropyl moiety can contribute favorably to the antimicrobial activity.[10][13]
Experimental Protocols
Protocol for Broth Microdilution Assay (Antimicrobial Susceptibility)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol for MTT Assay (Cytotoxicity)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Conclusion and Future Directions
The 2-(4-bromophenyl)-5-isopropyl-1,3,4-oxadiazole scaffold represents a promising area for further investigation in the quest for novel therapeutic agents. Based on the well-documented bioactivity of the 2-(4-bromophenyl)-1,3,4-oxadiazole core and the favorable physicochemical properties of the isopropyl group, this specific scaffold is predicted to exhibit significant antimicrobial and anticancer potential.
Future research should focus on the synthesis and in vitro evaluation of 2-(4-bromophenyl)-5-isopropyl-1,3,4-oxadiazole to confirm its biological activities. Further derivatization of the isopropyl group or modification of the phenyl ring could lead to the discovery of compounds with enhanced potency and selectivity. In silico modeling and mechanistic studies will also be crucial in elucidating the specific molecular targets and pathways involved in the bioactivity of this promising class of compounds.
References
-
1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed, [Link].
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. PMC, [Link].
-
1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research, [Link].
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. PubMed, [Link].
-
1,3,4-Oxadiazole synthesis. Organic Chemistry Portal, [Link].
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed, [Link].
-
Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate, [Link].
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC, [Link].
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. PMC, [Link].
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC, [Link].
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC, [Link].
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. TÜBİTAK Academic Journals, [Link].
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Turkish Journal of Chemistry, [Link].
-
Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, [Link].
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate, [Link].
-
Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. PubMed, [Link].
-
Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. International Science Congress Association, [Link].
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal For Pure Sciences, [Link].
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci., [Link].
-
Substrate-based synthetic strategies and biological activities of 1,3,4-oxadiazole: A review. Wiley Online Library, [Link].
-
Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. ResearchGate, [Link].
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate, [Link].
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, [Link].
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI, [Link].
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC, [Link].
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Methodological & Application
Reagents for converting N-isobutyryl-4-bromobenzohydrazide to oxadiazole
Application Note: Strategic Synthesis of 2-(4-Bromophenyl)-5-isopropyl-1,3,4-oxadiazole
Executive Summary
The conversion of N-isobutyryl-4-bromobenzohydrazide to 2-(4-bromophenyl)-5-isopropyl-1,3,4-oxadiazole represents a critical transformation in the synthesis of bioisosteres for esters and amides. While the 1,3,4-oxadiazole core offers improved metabolic stability and hydrogen-bonding potential, the cyclization step is often the bottleneck due to competitive hydrolysis or harsh reaction conditions.
This guide provides a tiered approach to reagent selection, contrasting the industrial robustness of Phosphorus Oxychloride (POCl
Strategic Reagent Selection
The choice of dehydrating agent dictates the yield, purity, and scalability of the reaction. The following decision matrix synthesizes experimental data to guide your selection.
Table 1: Comparative Analysis of Cyclodehydration Reagents
| Feature | POCl | Burgess Reagent | PPh | TsCl / Pyridine |
| Mechanism | Activation via imidoyl chloride/phosphate | syn-Elimination via sulfamyloxy intermediate | Activation via oxyphosphonium salt | Sulfonate activation |
| Conditions | Reflux (80–110°C) | Mild Heat (50–70°C) or Microwave | Ambient to Mild Heat (25–40°C) | Ambient (25°C) |
| Reaction Time | 2 – 6 Hours | 0.5 – 2 Hours | 1 – 4 Hours | 4 – 12 Hours |
| Scalability | High (Kg scale) | Low (Expensive, atom inefficient) | Medium (PPh | Medium |
| Tolerance | Acid-stable groups only | High functional group tolerance | Acid/Base sensitive groups | Base stable groups |
| Primary Risk | Harsh acidic conditions; hydrolysis | Moisture sensitivity; cost | Purification (removing Ph | Slower kinetics |
Figure 1: Reagent Selection Decision Tree
Caption: Decision logic for selecting the optimal cyclodehydration reagent based on scale and sensitivity.
Detailed Experimental Protocols
Method A: The "Gold Standard" (POCl )
Best for: Gram-to-kilogram scale synthesis of stable substrates like the bromophenyl derivative.
Mechanism: POCl
Protocol:
-
Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl
drying tube (or N line). -
Charge: Add N-isobutyryl-4-bromobenzohydrazide (1.0 equiv, 10 mmol) to the flask.
-
Solvent: Add POCl
(10–15 mL). Note: POCl often serves as both reagent and solvent. For larger scales, dilute with anhydrous toluene. -
Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (System: 30% EtOAc/Hexane) until the starting material (R
~0.2) disappears and the less polar product (Rngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ~0.6) appears.[1][2] -
Quench (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl
releases HCl gas. -
Workup: Neutralize the aqueous slurry with saturated NaHCO
solution to pH 8. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Method B: The "Precision Tool" (Burgess Reagent)
Best for: Small-scale, rapid synthesis where acidic conditions must be avoided.
Protocol:
-
Setup: Dry 50 mL RBF under N
. -
Charge: Dissolve the hydrazide (1.0 equiv, 1 mmol) in anhydrous THF (10 mL).
-
Reagent Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 – 2.5 equiv) in one portion.
-
Reaction: Heat to 65°C or irradiate in a microwave reactor at 100°C for 10–20 minutes.
-
Workup: Concentrate the reaction mixture directly.
-
Purification: Flash chromatography (SiO
, EtOAc/Hexane). The byproduct (sulfamide) is polar and easily separated.
Method C: The "Neutral Alternative" (PPh / I )
Best for: Substrates sensitive to both strong acid and high heat.
Protocol:
-
Setup: Dry 100 mL RBF under N
. -
Activation: Dissolve PPh
(2.0 equiv) in anhydrous DCM (20 mL). Add Iodine (2.0 equiv) portion-wise at 0°C until the iodine color persists, forming the Ph PI complex. -
Addition: Add Triethylamine (4.0 equiv) followed by the hydrazide (1.0 equiv).
-
Reaction: Stir at room temperature for 1–4 hours.
-
Workup: Quench with 10% aqueous Na
S O (sodium thiosulfate) to remove excess iodine. Extract with DCM. -
Purification: Requires careful chromatography to remove Triphenylphosphine oxide (Ph
PO).
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. The POCl
Figure 2: POCl Mediated Cyclodehydration Mechanism
Caption: Step-wise mechanistic pathway for the POCl3-mediated dehydration.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of intermediate | Ensure all glassware is flame-dried; use fresh anhydrous solvents. |
| Incomplete Reaction | Steric hindrance of isopropyl group | Increase temperature (switch solvent to chlorobenzene) or reaction time. |
| Byproduct Formation | Chlorination of phenyl ring | Reduce reaction temperature; avoid large excess of POCl |
| Sticky Solid Product | Residual phosphoric acids | Ensure thorough neutralization with NaHCO |
References
-
Burgess Reagent Applications : Synthetic applications of Burgess reagent - Synthesis of 1,3,4-oxadiazoles. Atlanchim Pharma.[3] 3[4]
-
POCl3 Protocol : Chemical biology of cyclization reactions by using POCl3. Eurasia J Biosci 14: 973-976 (2020).[5][6] 6[4][7][8]
-
PPh3/I2 Methodology : Reactions of iodine with triphenylphosphine and triphenylarsine. J. Am. Chem. Soc. (1987).[9] 9
-
1,3,4-Oxadiazole Synthesis Review : A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole. ResearchGate (2023). 10[4][8]
-
TsCl/Pyridine Mechanism : Synthesis of novel glycosyl 1,3,4-oxadiazole derivatives. ResearchGate. 11[4][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of iodine with triphenylphosphine and triphenylarsine (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole in OLED Technology
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole as an intermediate in Organic Light-Emitting Diodes (OLEDs). This guide details the synthesis, purification, and characterization of the target compound, along with step-by-step protocols for its integration into an OLED device structure. The role of this oxadiazole derivative as an electron transport and hole-blocking material is elucidated, supported by theoretical and comparative data from related compounds. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and high-quality outcomes.
Introduction: The Role of 1,3,4-Oxadiazoles in Modern OLEDs
The advancement of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the development of novel organic semiconductor materials with tailored electronic properties.[1][2][3] Among the various classes of materials, 1,3,4-oxadiazole derivatives have emerged as a cornerstone in the architecture of efficient OLEDs.[1][2][4] Their inherent electron-deficient nature endows them with excellent electron-transporting capabilities, making them ideal candidates for Electron Transport Layers (ETLs).[5][6][7] Furthermore, their deep Highest Occupied Molecular Orbital (HOMO) energy levels create a significant energy barrier for holes, allowing them to function as effective Hole-Blocking Layers (HBLs).[8][9] This dual functionality is crucial for confining charge recombination to the emissive layer, thereby enhancing the efficiency and stability of the OLED device.[8][9]
The subject of this guide, this compound, is a promising candidate for OLED applications. The 4-bromophenyl moiety provides a site for further functionalization through cross-coupling reactions, allowing for the tuning of its electronic and physical properties. The propan-2-yl (isopropyl) group enhances solubility and promotes the formation of stable amorphous films, a critical requirement for uniform charge transport in thin-film devices. This document will serve as a practical guide to harnessing the potential of this versatile intermediate.
Synthesis and Characterization
A robust and scalable synthesis protocol is paramount for the successful application of any new material. The following two-step procedure for the synthesis of this compound is based on well-established methods for the formation of 2,5-disubstituted 1,3,4-oxadiazoles.
Proposed Synthesis Pathway
The synthesis proceeds via the formation of an N'-isobutyryl-4-bromobenzohydrazide intermediate, followed by cyclodehydration to yield the target 1,3,4-oxadiazole.
Caption: Proposed two-step synthesis of the target oxadiazole.
Detailed Synthesis Protocol
Step 1: Synthesis of N'-isobutyryl-4-bromobenzohydrazide
-
Reagents and Materials:
-
Procedure:
-
To a dried round-bottom flask under a nitrogen atmosphere, add 4-bromobenzohydrazide and anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred suspension.
-
Add isobutyryl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of cold water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/water to yield the N'-isobutyryl-4-bromobenzohydrazide intermediate as a white solid.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
N'-isobutyryl-4-bromobenzohydrazide (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, add the N'-isobutyryl-4-bromobenzohydrazide intermediate.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from ethanol to obtain pure this compound.
-
Characterization and Expected Properties
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Property | Estimated Value/Characteristic |
| Molecular Formula | C₁₁H₁₁BrN₂O |
| Molecular Weight | 267.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | Expected in the range of 150-180 °C, based on similar structures like 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (167-171 °C) |
| HOMO Level (eV) | Estimated to be around -6.0 to -6.2 eV, typical for electron-deficient oxadiazoles.[8][12] |
| LUMO Level (eV) | Estimated to be around -2.5 to -2.7 eV.[8][12] |
| Electron Mobility (cm²/Vs) | Expected to be in the range of 10⁻⁶ to 10⁻⁴ cm²/Vs in amorphous thin films.[1][5][6] |
| Thermal Stability (TGA) | Expected to have a decomposition temperature (Td) above 300 °C, indicating good thermal stability for vacuum deposition.[4][8] |
Application in OLED Fabrication
The synthesized this compound can be incorporated into a multilayer OLED device as either the Electron Transport Layer (ETL) or a combined Hole-Blocking/Electron-Transport Layer.
Model OLED Device Architecture
A standard phosphorescent green OLED architecture is proposed to evaluate the performance of the synthesized material.
Caption: A model multilayer OLED device structure.
Detailed Fabrication Protocol
This protocol assumes the use of a vacuum thermal evaporation system for the deposition of organic layers and the cathode.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Layer Deposition (Vacuum Thermal Evaporation):
-
Load the cleaned ITO substrates and the organic materials, including the synthesized this compound, into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the layers sequentially as per the architecture in Section 3.1:
-
Hole Injection Layer (HIL): Deposit 5 nm of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit 40 nm of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) at a rate of 1.0 Å/s.
-
Emissive Layer (EML): Co-deposit 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) as the host and tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) as the green phosphorescent dopant. The doping concentration should be controlled at 8% with a total deposition rate of 1.0 Å/s for a final thickness of 20 nm.
-
Electron Transport Layer (ETL): Deposit 30 nm of this compound at a rate of 1.0 Å/s.
-
Electron Injection Layer (EIL) and Cathode: Deposit 1 nm of Lithium Fluoride (LiF) at a rate of 0.1 Å/s, followed by 100 nm of Aluminum (Al) at a rate of 2.0 Å/s.
-
-
-
Encapsulation:
-
Immediately after deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from degradation.
-
Device Characterization Protocol
The performance of the fabricated OLEDs should be systematically evaluated to understand the role and effectiveness of the this compound intermediate.
Experimental Workflow for Characterization
Sources
- 1. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Bromobenzohydrazide | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isobutyryl chloride | C4H7ClO | CID 62325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (DOC) Computational Study on Optoelectronically Important Novel 1,3,4-Oxadiazole Chromophore [academia.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Welcome to the dedicated support center for navigating the intricacies of 2,5-disubstituted 1,3,4-oxadiazole synthesis. This guide is tailored for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, troubleshoot common issues, and ultimately improve the yield and purity of their target compounds. Here, we will delve into the mechanistic underpinnings of common side reactions and provide actionable, field-tested solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific, frequently encountered problems during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, particularly when starting from acylhydrazides and carboxylic acids or their derivatives.
Question 1: My reaction is yielding a significant amount of unreacted 1,2-diacylhydrazine intermediate. How can I drive the cyclodehydration to completion?
Answer:
The incomplete cyclization of the 1,2-diacylhydrazine intermediate is a common hurdle, often pointing to suboptimal dehydration conditions. The conversion of this intermediate to the final 1,3,4-oxadiazole requires the removal of a molecule of water, a process that is typically energetically demanding.
Causality and Strategic Solutions:
-
Insufficient Dehydrating Agent Potency: The choice of dehydrating agent is critical. Milder reagents may not be sufficiently oxophilic to efficiently promote cyclization.
-
Troubleshooting: If you are using a reagent like acetic anhydride, consider switching to a more powerful dehydrating agent.[1] Reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅) are commonly employed for this transformation.[1][2][3][4] More modern reagents like Burgess reagent or XtalFluor-E have also proven effective, sometimes under milder conditions.[3][5]
-
-
Harsh Reaction Conditions Leading to Decomposition: While potent, classical dehydrating agents like POCl₃ and SOCl₂ often require high temperatures (reflux), which can lead to the degradation of sensitive substrates or the final product, ultimately reducing the isolated yield.[6]
-
Troubleshooting: Explore alternative, milder cyclization promoters. For instance, the use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like DIEA can effect cyclodesulfurization from a thiosemicarbazide precursor under milder conditions.[7] Another approach is the use of SO₂F₂ as a dehydrating agent, which has been shown to be effective under metal-free and milder conditions.[8]
-
-
Reaction Temperature and Time: The kinetics of the cyclodehydration are highly dependent on temperature.
-
Troubleshooting: A systematic optimization of the reaction temperature is recommended. Start at a moderate temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). In some cases, extending the reaction time at a lower temperature can be more beneficial than a short reaction time at a high temperature.[9] Microwave irradiation can also be a valuable tool to shorten reaction times and improve yields, particularly for less reactive substrates.[10]
-
dot
Caption: Troubleshooting logic for incomplete cyclization.
Question 2: I am observing a side product with a mass corresponding to the loss of one of my acyl groups from the 1,2-diacylhydrazine intermediate. What is happening and how can I prevent it?
Answer:
This observation suggests a competing retro-acylation or cleavage reaction of your 1,2-diacylhydrazine intermediate. This is particularly prevalent when dealing with unsymmetrical diacylhydrazines, where one acyl group may be more labile than the other.
Mechanistic Insight and Mitigation Strategies:
-
Acid or Base-Catalyzed Cleavage: Both acidic and basic conditions, often required for the subsequent cyclization, can promote the cleavage of the N-N bond or the hydrolysis of one of the amide bonds in the diacylhydrazine.
-
Troubleshooting:
-
pH Control: If possible, perform the acylation and cyclization steps under neutral or near-neutral conditions. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or CDI (Carbonyldiimidazole) for the initial acylation can be beneficial.[10]
-
One-Pot Procedures: To minimize the isolation and exposure of the potentially unstable diacylhydrazine, consider a one-pot synthesis. For instance, reacting a carboxylic acid and an acylhydrazide directly with a dehydrating agent can sometimes bypass the accumulation of the intermediate.[1]
-
-
-
Thermal Instability: Elevated temperatures can lead to the fragmentation of the diacylhydrazine.
-
Troubleshooting: As mentioned previously, explore milder cyclization methods that do not require high heat. Oxidative cyclization of acylhydrazones, formed from the condensation of an acylhydrazide with an aldehyde, can be an alternative pathway that often proceeds under milder conditions.[3] Reagents like iodine in the presence of a base have been used for this purpose.[11]
-
dot
Caption: Competing pathways in 1,3,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing 2,5-disubstituted 1,3,4-oxadiazoles?
A1: The most common and versatile methods start from acylhydrazides. These include:
-
Dehydrative cyclization of 1,2-diacylhydrazines: This is a two-step process where an acylhydrazide is first acylated with a carboxylic acid (or its activated form like an acid chloride) to form a 1,2-diacylhydrazine, which is then cyclized using a dehydrating agent.[1][3]
-
Oxidative cyclization of acylhydrazones: An acylhydrazide is condensed with an aldehyde to form an acylhydrazone, which is then oxidatively cyclized to the 1,3,4-oxadiazole.[3] This method avoids the need for harsh dehydrating agents.
-
One-pot synthesis from carboxylic acids and acylhydrazides: This approach combines the acylation and cyclization steps into a single operation, often by heating the starting materials with a dehydrating agent like POCl₃.[1]
Q2: Can I synthesize an unsymmetrically substituted 2,5-disubstituted 1,3,4-oxadiazole?
A2: Yes, this is routinely done. The key is to use two different acylating agents. For example, you can start with a commercially available acylhydrazide (R¹-CO-NHNH₂) and then acylate it with a different acid chloride (R²-CO-Cl) to form the unsymmetrical 1,2-diacylhydrazine (R¹-CO-NH-NH-CO-R²), which is then cyclized.[1] Alternatively, oxidative cyclization of an acylhydrazone formed from an acylhydrazide and a different aldehyde (R²-CHO) will also yield an unsymmetrically substituted product.
Q3: My purification is challenging due to a persistent impurity. What could it be?
A3: Besides unreacted starting materials or the diacylhydrazine intermediate, a common impurity, especially when using sulfur-containing reagents, is the corresponding 1,3,4-thiadiazole.[12] This can occur if there is a sulfur source in the reaction, for example, if Lawesson's reagent was used in an attempt to promote cyclization. Careful selection of reagents is crucial to avoid this. If your synthesis does not involve sulfur, the impurity is more likely to be a result of decomposition. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[13][14]
Data Summary and Protocols
Table 1: Common Dehydrating Agents and Typical Conditions
| Dehydrating Agent | Typical Solvent | Typical Temperature | Notes |
| Phosphorus Oxychloride (POCl₃) | Neat or Acetonitrile | Reflux | Highly effective but harsh; can lead to chlorinated byproducts.[3][9] |
| Thionyl Chloride (SOCl₂) | Neat or Dichloromethane | Reflux | Similar to POCl₃ in reactivity.[3] |
| Polyphosphoric Acid (PPA) | Neat | 100-160 °C | Viscous, can make workup difficult.[2][3] |
| Acetic Anhydride | Neat | Reflux | Milder, but may not be effective for all substrates.[1] |
| Burgess Reagent | Dioxane or THF | 70-140 °C | Milder conditions, but can be expensive.[3][9] |
| SO₂F₂ (Sulfuryl Fluoride) | Dichloromethane | Room Temp to 40 °C | Mild and effective, metal-free.[8] |
Protocol: General Procedure for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via 1,2-Diacylhydrazine Intermediate
Step 1: Synthesis of the 1,2-Diacylhydrazine
-
To a stirred solution of the starting acylhydrazide (1.0 eq) in a suitable solvent (e.g., anhydrous dichloromethane or pyridine) at 0 °C, add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting acylhydrazide.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 1,2-diacylhydrazine, which can be purified by recrystallization or used directly in the next step.
Step 2: Cyclodehydration to the 1,3,4-Oxadiazole
-
To the crude 1,2-diacylhydrazine (1.0 eq), add an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-6 hours, monitoring the progress by TLC.[13]
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.[14]
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Oxadiazole Synthesis.
- ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole.
- MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.
- Der Pharma Chemica. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles.
- Eureka Journals. (n.d.). Synthesis and Characterization of Some 2,5-Substituted 1,3,4-Oxadiazoles Derivatives. International Journal on Recent Advancement in Biotechnology & Nanotechnology.
- National Institutes of Health. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents.
- PMC. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives.
- ResearchGate. (n.d.). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent.
- Semantic Scholar. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.
- Benchchem. (n.d.). Troubleshooting by-product formation in oxadiazole synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- PMC. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.
- PMC. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- ACS Publications. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- PMC. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- ScienceDirect. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.
- ResearchGate. (2025). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent.
Sources
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- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. science.eurekajournals.com [science.eurekajournals.com]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Isopropyl vs. Methyl 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, the 1,3,4-oxadiazole scaffold has garnered significant attention due to its diverse biological activities, including potent antibacterial effects.[1][2][3] This guide provides a comparative analysis of the antibacterial potential of two specific subclasses of 2,5-disubstituted 1,3,4-oxadiazoles: those bearing isopropyl versus methyl substituents.
While direct, head-to-head comparative studies are nascent, this document synthesizes established structure-activity relationship (SAR) principles from the broader class of 1,3,4-oxadiazoles and related heterocyclic compounds to provide a predictive comparison. This analysis is intended to guide researchers in the rational design and prioritization of future synthetic and screening efforts.
The Influence of Alkyl Substituents on Antibacterial Efficacy
The nature of the substituent at the C2 and C5 positions of the 1,3,4-oxadiazole ring plays a pivotal role in modulating the compound's pharmacokinetic and pharmacodynamic properties.[1][4] The size, lipophilicity, and steric profile of these substituents can significantly impact the molecule's ability to penetrate bacterial cell walls and interact with its molecular target.[2]
General Structure-Activity Relationship (SAR) Insights for 1,3,4-Oxadiazoles:
-
Lipophilicity: A crucial factor for membrane permeability. Generally, an optimal level of lipophilicity is required for effective antibacterial activity.
-
Steric Factors: The size and shape of the substituent can influence binding to the target enzyme or protein.
-
Electronic Effects: The electron-donating or withdrawing nature of the substituent can affect the overall reactivity and binding characteristics of the oxadiazole core.
Comparative Analysis: Isopropyl vs. Methyl Substituents
Based on established SAR principles for heterocyclic antibacterials, we can extrapolate the likely impact of an isopropyl versus a methyl group on the antibacterial activity of a 1,3,4-oxadiazole scaffold.
| Feature | Methyl (-CH₃) | Isopropyl (-CH(CH₃)₂) | Predicted Impact on Antibacterial Activity |
| Size (Steric Bulk) | Small | Moderate | The larger isopropyl group may offer enhanced steric hindrance, potentially leading to a better fit in some enzyme active sites, but could also be detrimental in others. |
| Lipophilicity (LogP) | Lower | Higher | The increased lipophilicity of the isopropyl group may enhance membrane permeability, potentially leading to higher intracellular concentrations and improved activity, particularly against Gram-positive bacteria. |
| Flexibility | Higher (rotational freedom) | Lower (restricted rotation) | The conformational restriction imposed by the isopropyl group might pre-organize the molecule into a bioactive conformation, leading to a more favorable binding entropy. |
| Metabolic Stability | More susceptible to oxidation | Potentially more stable | The tertiary carbon of the isopropyl group might be less prone to metabolic attack compared to the primary carbon of the methyl group, potentially leading to a longer half-life. |
Inference: While both methyl and isopropyl-substituted 1,3,4-oxadiazoles are expected to exhibit antibacterial activity, the isopropyl derivatives may hold a slight advantage due to their increased lipophilicity and potentially more favorable steric and metabolic properties. However, the optimal substituent is often target- and species-dependent.
Experimental Protocols
To empirically validate the predicted activities, the following standardized protocols for the synthesis and antibacterial screening of 2,5-disubstituted 1,3,4-oxadiazoles are recommended.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine intermediate.[5]
Step 1: Synthesis of Acylhydrazide
-
Reflux an appropriate ester (e.g., ethyl acetate for a methyl substituent, ethyl isobutyrate for an isopropyl substituent) with hydrazine hydrate in a suitable solvent like ethanol for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting acylhydrazide can often be purified by recrystallization.
Step 2: Synthesis of Diacylhydrazine
-
Dissolve the acylhydrazide from Step 1 in a suitable solvent (e.g., pyridine or dioxane).
-
Cool the solution in an ice bath.
-
Add the desired aroyl chloride (e.g., benzoyl chloride) dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the diacylhydrazine.
-
Filter, wash with water, and dry the product.
Step 3: Cyclization to 1,3,4-Oxadiazole
-
Reflux the diacylhydrazine from Step 2 with a dehydrating agent such as phosphoryl chloride (POCl₃) or concentrated sulfuric acid for 2-4 hours.[5][6][7]
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the 2,5-disubstituted-1,3,4-oxadiazole.
-
Filter, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
Caption: Synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
In Vitro Antibacterial Screening
The antibacterial activity of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Kirby-Bauer disk diffusion method and broth microdilution for Minimum Inhibitory Concentration (MIC) determination are standard assays.[8][9][10]
1. Kirby-Bauer Disk Diffusion Method:
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper disks with a known concentration of the synthesized oxadiazole derivatives (dissolved in a suitable solvent like DMSO).
-
Place the disks onto the agar surface.
-
Include a positive control (standard antibiotic) and a negative control (solvent alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk.
2. Broth Microdilution for MIC Determination:
-
Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Add a standardized bacterial suspension to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for in vitro antibacterial activity screening.
Conclusion
The 1,3,4-oxadiazole scaffold remains a promising framework for the development of new antibacterial agents. While this guide provides a predictive comparison of isopropyl versus methyl substituted derivatives based on established SAR principles, empirical validation through synthesis and rigorous antibacterial testing is paramount. The provided experimental protocols offer a standardized approach to generate the necessary data to confirm and expand upon these predictions, ultimately guiding the design of more potent and effective 1,3,4-oxadiazole-based therapeutics.
References
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]
-
Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). Semantic Scholar. [Link]
-
1,3,4-oxadiazole derivatives as potential antimicrobial agents. (2022). PubMed. [Link]
-
The Oxadiazole Antibacterials. (2016). PMC. [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2019). PMC. [Link]
-
Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. (2021). Bentham Science Publishers. [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (2019). PMC. [Link]
-
Research Article Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. (n.d.). ThaiScience. [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2012). PMC. [Link]
-
Antibacterial Activity, Structure-Activity Relationships, and Scale-Up Reaction of 1,3,4-Oxadiazoles. (2022). Digital Commons @ Otterbein. [Link]
-
Synthesis and Antibacterial Activity of Some New 2,5‐Disubstituted‐1,3,4‐oxadiazole Derivatives. (2008). Sci-Hub. [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2015). International Journal of Medical Sciences and Pharma Research. [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2022). Auctores Journals. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmspr.in [ijmspr.in]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. thaiscience.info [thaiscience.info]
- 9. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 10. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.com]
A Senior Application Scientist's Guide to Establishing HPLC Retention Time Standards for 2,5-Disubstituted 1,3,4-Oxadiazoles
Welcome, fellow researchers, to a practical guide on a topic of significant importance in the chromatographic analysis of 2,5-disubstituted 1,3,4-oxadiazoles: the establishment and utilization of high-performance liquid chromatography (HPLC) retention time standards. In the landscape of drug discovery and development, this class of heterocyclic compounds is of ever-growing interest due to its diverse biological activities.[1][2] Consequently, robust and reproducible analytical methods are paramount for ensuring the purity, stability, and overall quality of these potential therapeutic agents.
This guide deviates from a rigid, templated approach. Instead, we will embark on a logical journey that mirrors the process of method development and validation in a real-world laboratory setting. We will explore the "why" behind our choices, grounding our protocols in established chromatographic theory and providing you with the tools to create a self-validating system for your specific analytical needs.
The Crucial Role of Retention Time Standards
In HPLC, the retention time (t_R_) of a compound is its chemical fingerprint under a specific set of chromatographic conditions. However, this fingerprint is not immutable. Minor fluctuations in mobile phase composition, column temperature, or column health can lead to shifts in retention time, potentially causing misidentification of peaks and compromising data integrity.
This is where retention time standards come into play. By periodically injecting a well-characterized standard, we can:
-
Monitor System Suitability: Ensure that the HPLC system is performing within acceptable parameters.
-
Confirm Peak Identity: Provide a reliable reference point for the identification of the target analyte in complex matrices.
-
Normalize Retention Times: Allow for the comparison of data across different analytical runs and even different instruments.
Given the specialized nature of 2,5-disubstituted 1,3,4-oxadiazoles, you will likely not find a commercially available, certified retention time standard kit for this entire class of compounds. Therefore, the onus is on the analytical scientist to select, characterize, and implement their own internal or external standards.
Selecting Your 2,5-Disubstituted 1,3,4-Oxadiazole Standards: Key Considerations
The ideal retention time standard should be:
-
Structurally Representative: It should belong to the same chemical class as the analytes of interest.
-
Stable: It must not degrade under the analytical conditions or during storage.
-
Readily Available and Pure: You should have a consistent supply of the standard with a high degree of purity.
-
Chromatographically Well-Behaved: It should produce a sharp, symmetrical peak that is well-resolved from other components in the sample.
For the purpose of this guide, we will consider three representative 2,5-disubstituted 1,3,4-oxadiazoles with varying substituents to illustrate how structural modifications can influence retention behavior. These are hypothetical, yet representative, compounds based on structures found in the literature.
Table 1: Hypothetical 2,5-Disubstituted 1,3,4-Oxadiazole Standards for Comparison
| Compound ID | R1-Substituent | R2-Substituent | Expected Polarity | Predicted Retention Behavior (RP-HPLC) |
| OXA-Std-1 | Phenyl | 4-Chlorophenyl | Low | Longest Retention Time |
| OXA-Std-2 | Phenyl | 4-Methoxyphenyl | Medium | Intermediate Retention Time |
| OXA-Std-3 | Phenyl | 4-Nitrophenyl | High | Shortest Retention Time |
The predictions in Table 1 are based on the fundamental principles of reversed-phase HPLC, where more non-polar (hydrophobic) compounds interact more strongly with the C18 stationary phase and thus have longer retention times.[3]
Experimental Comparison of Retention Behavior
To objectively compare our selected standards, we will employ a robust, generic reversed-phase HPLC method. The causality behind our choice of parameters is as follows:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of moderately polar to non-polar compounds, including the 1,3,4-oxadiazole scaffold.[4][5]
-
Mobile Phase: A mixture of water and acetonitrile is a common and effective mobile phase for these types of analyses. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.[4] The addition of a small amount of formic acid helps to protonate any residual silanols on the stationary phase, leading to improved peak shape, and also aids in the ionization of the analytes for potential mass spectrometry detection.
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent allows for the elution of compounds with a range of polarities in a reasonable timeframe, while also producing sharper peaks compared to isocratic elution.[4]
Experimental Protocol: RP-HPLC Analysis of Oxadiazole Standards
1. Standard Preparation: a. Prepare individual stock solutions of OXA-Std-1, OXA-Std-2, and OXA-Std-3 in acetonitrile at a concentration of 1 mg/mL. b. Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 50 µg/mL for each compound. c. Filter the working standard solution through a 0.45 µm syringe filter prior to injection.[4]
2. HPLC Conditions:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.0 | 90 | 10 | | 20.0 | 10 | 90 | | 25.0 | 10 | 90 | | 25.1 | 90 | 10 | | 30.0 | 90 | 10 |
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 35 °C.
- Injection Volume: 10 µL.
- Detection: UV at 254 nm.
3. Data Analysis: a. Integrate the peaks for each standard in the mixed solution. b. Record the retention time (t_R_), peak area, and USP tailing factor for each compound. c. Calculate the resolution between adjacent peaks.
Expected Results and Interpretation
The following table summarizes the expected chromatographic data for our hypothetical standards.
Table 2: Expected Chromatographic Performance of Oxadiazole Standards
| Compound ID | Expected Retention Time (min) | USP Tailing Factor | Resolution (with next eluting peak) |
| OXA-Std-3 | ~12.5 | ≤ 1.2 | > 2.0 |
| OXA-Std-2 | ~15.8 | ≤ 1.2 | > 2.0 |
| OXA-Std-1 | ~18.2 | ≤ 1.2 | N/A |
The expected results demonstrate a clear separation of the three standards based on their polarity. The nitro-substituted compound (OXA-Std-3), being the most polar, elutes first. The chloro-substituted compound (OXA-Std-1), being the most non-polar, has the longest retention time. The methoxy-substituted compound (OXA-Std-2) elutes in between. The USP tailing factor and resolution values are critical system suitability parameters that validate the quality of the separation.
Visualizing the Workflow
To better illustrate the process of establishing and using retention time standards, the following diagrams outline the key workflows.
Caption: Experimental workflow for the analysis of oxadiazole standards.
Sources
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
